Array ( [bid] => 12956870 ) Buy Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Catalog No.
S13458110
CAS No.
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxyla...

Product Name

Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

IUPAC Name

methyl (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6+,7+/m1/s1

InChI Key

UYMKMUZNHJKUQB-VQVTYTSYSA-N

Canonical SMILES

COC(=O)C1CC2CCC1O2

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2CC[C@@H]1O2

Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by a rigid structure that includes an oxygen atom bridging the C1 and C4 positions of the bicyclic framework. The compound features a carboxylate group at the C2 position, which significantly influences its chemical behavior and reactivity. Its molecular formula is C8H12O3C_8H_{12}O_3, with a molecular weight of approximately 156.18 g/mol .

The compound is notable for its unique bicyclic architecture, which contributes to its distinctive physical and chemical properties, including solubility and stability under various conditions. The presence of both a methyl ester and a carboxylic acid group enhances its potential for various chemical transformations and applications in organic synthesis.

  • Diels-Alder Reaction: This compound can be synthesized through the Diels-Alder reaction involving furan and suitable dienophiles, such as methyl 3-bromo-propiolate, yielding various adducts that can be further modified.
  • Esterification: The carboxylic acid group can be selectively esterified to form esters with different alcohols, allowing for the synthesis of derivatives with varied properties.
  • Functional Group Transformations: The compound can also undergo transformations involving the conversion of functional groups, such as converting the carboxylic acid to amides or other derivatives, expanding its utility in synthetic chemistry.

Although specific biological activities of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate have not been extensively studied, compounds with similar bicyclic structures often exhibit interesting pharmacological properties. For instance, derivatives of bicyclic compounds have been investigated for their potential as anti-inflammatory agents, analgesics, and in other therapeutic areas due to their ability to interact with biological targets effectively.

Several synthesis methods have been developed for endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate:

  • Diels-Alder Reaction: As mentioned earlier, this method involves reacting furan with appropriate dienophiles to form the desired bicyclic structure.
  • Transformation from Dicarboxylic Anhydride: Starting from commercially available 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (norcantharidin), selective esterification followed by modifications can yield the target compound.
  • Selective Esterification: This involves converting the dicarboxylic acid into its corresponding methyl ester through selective esterification techniques, followed by further modifications to obtain the endo isomer.

Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its unique structure and potential biological activity, it may be explored in drug development processes.
  • Material Science: Its properties may be harnessed in creating novel materials or polymers with specific characteristics.

Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate shares structural similarities with several other compounds within the bicyclic framework category:

Compound NameMolecular FormulaUnique Features
Endo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acidC7H10O3C_7H_{10}O_3Contains a free carboxylic acid group; less sterically hindered than methyl ester form
Exo-Methyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylateC8H12O3C_8H_{12}O_3Different stereochemistry at C2; may exhibit different reactivity patterns
Methyl 7-Oxabicyclo[2.2.1]heptane-3-carboxylateC8H12O3C_8H_{12}O_3Carboxylate group at C3; alters electronic properties compared to C2 substitution

The uniqueness of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate lies in its specific stereochemistry and functional groups that influence both its reactivity and potential biological activity compared to its analogs.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

156.078644241 g/mol

Monoisotopic Mass

156.078644241 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types